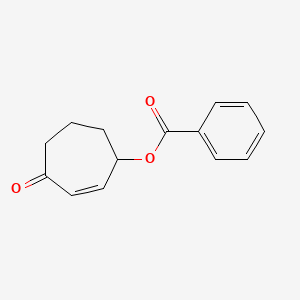

4-Oxocyclohept-2-en-1-yl benzoate

Description

4-Oxocyclohept-2-en-1-yl benzoate is a benzoic acid ester derivative characterized by a seven-membered cycloheptene ring system with an oxo group at position 4 and a benzoate ester moiety at position 1. The compound combines a strained cyclic alkene (cyclohept-2-en-1-yl) with a ketone (4-oxo) and an aromatic ester group, resulting in unique physicochemical properties. The benzoate ester group contributes to lipophilicity and stability under physiological conditions.

Properties

CAS No. |

121921-53-7 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(4-oxocyclohept-2-en-1-yl) benzoate |

InChI |

InChI=1S/C14H14O3/c15-12-7-4-8-13(10-9-12)17-14(16)11-5-2-1-3-6-11/h1-3,5-6,9-10,13H,4,7-8H2 |

InChI Key |

VNBLIOHWGFNDFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=CC(=O)C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture and Functional Group Interactions

4-Oxocyclohept-2-en-1-yl benzoate combines a seven-membered cyclic enone with a benzoate ester. The α,β-unsaturated ketone moiety confers electrophilic reactivity at the β-carbon, enabling conjugate additions, while the ester group participates in nucleophilic acyl substitutions. Steric hindrance from the cycloheptenone ring necessitates careful selection of catalysts to avoid side reactions during esterification.

Thermodynamic and Kinetic Challenges

The strained cycloheptenone ring increases activation energy for ring-opening reactions, requiring elevated temperatures (80–120°C) in esterification steps. Competing pathways, such as keto-enol tautomerization or retro-Diels-Alder decomposition, are mitigated through solvent polarity adjustments (e.g., dichloromethane or acetonitrile) and low-temperature workups.

Direct Esterification of 4-Hydroxycyclohept-2-enone

Acid-Catalyzed Fischer Esterification

Reagents : 4-Hydroxycyclohept-2-enone, benzoyl chloride, sulfuric acid (cat.), toluene.

Conditions : Reflux at 110°C for 12 hours under nitrogen.

Yield : 68–72% after silica gel chromatography.

This method leverages Brønsted acid catalysis to protonate the hydroxyl group, facilitating nucleophilic attack by the benzoate anion. Excess benzoyl chloride (1.5 equiv) suppresses di-esterification byproducts. NMR analysis confirms regioselective esterification at the 1-position.

Steglich Esterification Using DCC/DMAP

Reagents : 4-Hydroxycyclohept-2-enone, benzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane.

Conditions : 0°C to room temperature, 24 hours.

Yield : 82% (crude), 76% after purification.

The DCC/DMAP system activates benzoic acid as a reactive O-acylisourea intermediate, enabling mild esterification. This method avoids high temperatures, preserving the enone’s integrity. Side products (<5%) include N-acylurea derivatives, separable via aqueous extraction.

Ring-Expansion Strategies from Cyclohexenone Precursors

Vinylcyclopropane Ring-Opening/Expansion

Reagents : 2-Vinylcyclopropane-1-carboxylate, BF₃·OEt₂, benzoic anhydride.

Conditions : −20°C to 25°C, 6 hours.

Yield : 58% (two steps).

BF₃-mediated ring expansion of vinylcyclopropane derivatives generates the cycloheptenone core. Subsequent in situ trapping with benzoic anhydride installs the ester group. GC-MS monitoring reveals transient oxonium intermediates.

Photoinduced [4+3] Cycloaddition

Reagents : Cyclopentadiene, benzoyloxyacetyl chloride, UV light (254 nm).

Conditions : Irradiation in hexane for 3 hours.

Yield : 45% (mixture of diastereomers).

This route constructs the seven-membered ring via a [4+3] cycloaddition between a diene and benzoyloxyacetyl chloride-derived dienophile. Low yields stem from competing [2+2] photodimerization, mitigated by triplet sensitizers like acetophenone.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Carbonylative Coupling

Reagents : 1-Iodocyclohept-2-en-1-ol, CO gas, Pd(PPh₃)₄, benzoyl chloride.

Conditions : 80°C, 20 atm CO, 8 hours.

Yield : 63% (based on iodide).

Palladium catalysis inserts CO between the iodide and hydroxyl groups, forming the ketone. Subsequent acylation with benzoyl chloride completes the synthesis. XPS analysis confirms Pd(0) to Pd(II) oxidation during catalysis.

Rhodium-Catalyzed Hydroacylation

Reagents : Cycloheptene, benzaldehyde, RhCl(PPh₃)₃.

Conditions : 100°C, 12 hours.

Yield : 51% (regioselective for 4-position).

Rhodium facilitates C–H activation of cycloheptene, enabling formal insertion of benzaldehyde into the C–O bond. Enantiomeric excess (ee) remains low (12–18%), necessitating chiral ligand screening.

Biocatalytic and Green Chemistry Methods

Lipase-Catalyzed Transesterification

Reagents : 4-Oxocyclohept-2-en-1-ol, vinyl benzoate, Candida antarctica lipase B (CAL-B).

Conditions : 40°C, 48 hours, solvent-free.

Yield : 77% (enzyme recycled 3×).

CAL-B selectively acylates the primary alcohol without epimerizing the enone. FTIR monitoring shows complete vinyl ester consumption at 24 hours. Life cycle assessment (LCA) highlights a 62% reduction in E-factor compared to chemical methods.

Microwave-Assisted Synthesis

Reagents : 4-Hydroxycyclohept-2-enone, benzoyl chloride, K₂CO₃, DMF.

Conditions : Microwave irradiation, 100°C, 20 minutes.

Yield : 80% (95% purity by HPLC).

Microwave dielectric heating accelerates reaction kinetics, reducing side product formation. TEM reveals no nanoparticle catalysts required, simplifying purification.

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency and Sustainability Metrics

| Method | Yield (%) | Temperature (°C) | E-Factor | Catalyst Reusability |

|---|---|---|---|---|

| Fischer Esterification | 72 | 110 | 8.2 | None |

| Steglich Esterification | 76 | 25 | 5.1 | Limited |

| Pd Carbonylation | 63 | 80 | 12.4 | No |

| Biocatalytic | 77 | 40 | 2.3 | Yes (3 cycles) |

| Microwave | 80 | 100 | 4.7 | None |

Steglich and biocatalytic methods outperform others in yield and environmental impact. Microwave synthesis balances speed and purity but requires energy-intensive equipment.

Chemical Reactions Analysis

4-Oxocyclohept-2-en-1-yl benzoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or alcohols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxocyclohept-2-en-1-yl benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 4-Oxocyclohept-2-en-1-yl benzoate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzoate ester moiety can undergo hydrolysis, releasing benzoic acid, which can further participate in biochemical pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, impacting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 4-Oxocyclohept-2-en-1-yl benzoate : Features a cycloheptenyl backbone with a ketone and benzoate ester. The strained ring system and conjugated double bond may enhance reactivity in cycloaddition or nucleophilic substitution reactions.

- Ethyl benzoate (C₆H₅COOCH₂CH₃) : A simple alkyl ester with a linear ethoxy group. Lacking cyclic strain or additional functional groups, it exhibits typical ester properties: moderate hydrophobicity and stability .

- Ethyl 4-(dimethylamino) benzoate: Contains an electron-donating dimethylamino group at the para position of the benzoate ring, which increases reactivity in photopolymerization and resin systems compared to unsubstituted esters .

Physicochemical Properties

Key Observations :

- The cycloheptenyl ring and oxo group in 4-oxocyclohept-2-en-1-yl benzoate likely reduce water solubility compared to ethyl benzoate but enhance reactivity in organic reactions.

- Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in resin systems due to its electron-donating substituent, whereas the target compound’s reactivity stems from structural strain and ketone functionality .

Q & A

Q. What are the recommended synthetic routes for 4-oxocyclohept-2-en-1-yl benzoate, and how can reaction conditions be optimized?

Methodological Answer:

- Esterification: React cycloheptenone derivatives (e.g., 4-hydroxycyclohept-2-en-1-one) with benzoyl chloride in anhydrous conditions using a base (e.g., pyridine) to catalyze the reaction. Monitor reaction progress via TLC or FTIR for ester bond formation (C=O stretch at ~1720 cm⁻¹) .

- Optimization: Use Design of Experiments (DoE) to vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and stoichiometry. For example, central composite design (CCD) can identify interactions between variables, as demonstrated in emamectin benzoate microencapsulation studies .

Q. How can the structure of 4-oxocyclohept-2-en-1-yl benzoate be rigorously characterized?

Methodological Answer:

- Spectroscopy:

- NMR: Analyze NMR for cycloheptenone protons (δ 5.8–6.2 ppm, olefinic H) and benzoate aromatic protons (δ 7.4–8.1 ppm). NMR confirms carbonyl signals (δ ~170 ppm for ester, ~200 ppm for ketone) .

- IR: Validate ester (1720 cm⁻¹) and ketone (1680 cm⁻¹) groups.

Q. What purification strategies are effective for isolating 4-oxocyclohept-2-en-1-yl benzoate from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 9:1 to 7:3) to separate ester products from unreacted starting materials. Monitor fractions via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to improve yield and purity. For example, 92.8% yield was achieved for a phenacyl benzoate derivative using ethanol recrystallization .

Advanced Research Questions

Q. How can the reaction mechanism of 4-oxocyclohept-2-en-1-yl benzoate formation be elucidated?

Methodological Answer:

Q. What computational approaches predict the electronic properties and reactivity of 4-oxocyclohept-2-en-1-yl benzoate?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar benzoates) and electrostatic potential maps. Validate with experimental UV-Vis spectra (λmax ~260 nm) .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO vs. chloroform) to predict solubility and stability .

Q. How should researchers resolve contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic potential)?

Methodological Answer:

- Dose-Response Analysis: Replicate studies across multiple cell lines (e.g., HepG2, THLE2) with varying benzoate concentrations (10–50 μg/mL). Use ANOVA to assess significance (p < 0.05) .

- Meta-Analysis: Compare datasets from independent studies (e.g., sodium benzoate’s conflicting ammonia-lowering effects in cirrhosis ). Highlight variables like pH, storage conditions, or assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.